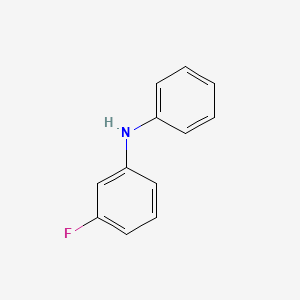
3-Fluorodiphenylamine
Cat. No. B1362259
Key on ui cas rn:
500-41-4
M. Wt: 187.21 g/mol
InChI Key: YALRBUHWXPELQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08895776B2
Procedure details


In a round bottom flask equipped with a condenser was placed N-phenylacetamide (1.0 g, 7.40 mmol), copper (I) chloride (0.146 g, 1.480 mmol), potassium carbonate (1.329 g, 9.62 mmol), 1-bromo-3-fluorobenzene (1.942 g, 11.10 mmol) and xylene (5 mL). The suspension was heated to 180° C. and refluxed for 66 h. The suspension was filtered; and the filtrate was concentrated. The dark brown residue was dissolved in ether; filtered; and the filtrate was concentrated. The dark brown residue was dissolved in ethanol (10.00 mL), treated with potassium hydroxide (1.909 g, 34.0 mmol) and refluxed for 2 h. The solution was poured into of water (80 mL) and extracted with DCM. The combined DCM extract was washed with water (6 X), dried over MgSO4 and concentrated to afford the title compound as a dark brown solid (0.669 g,). LCMS m/z=188.2 [M+H]+.




Name
copper (I) chloride
Quantity
0.146 g
Type
catalyst
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([NH:7]C(=O)C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=1.[OH-].[K+]>[Cu]Cl.O.C1(C)C(C)=CC=CC=1>[F:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.329 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.942 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC=C1)F
|
Step Four
|
Name
|
|
|
Quantity
|
1.909 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Five
|
Name
|
copper (I) chloride
|
|
Quantity
|
0.146 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
Step Six
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a round bottom flask equipped with a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 66 h
|
|
Duration
|
66 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
and the filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The dark brown residue was dissolved in ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
and the filtrate was concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The dark brown residue was dissolved in ethanol (10.00 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 2 h
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined DCM extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water (6 X)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(NC2=CC=CC=C2)C=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.669 g | |
| YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

